Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid structure
97731-02-7 structure
Produktname:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
CAS-Nr.:97731-02-7
MF:C9H10FNO2
MW:183.179605960846
MDL:MFCD00066447
CID:61909
PubChem ID:716322

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
    • o-Fluoro-D-phenylalanine
    • D-2-Fluorophe
    • 3-(2-Fluoropheny)-D-alanine
    • 2-Fluoro-D-phenylalanine
    • D-2-FLUOROPHENYLALANINE
    • D-2-F-Phe-OH
    • H-D-Phe(2-F)-OH
    • 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
    • 2-FLUORO-D-PHE
    • (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
    • (R)-2-Fluorophenylalanine Hydrochloride Salt
    • H-D-Phe(2-F)-OH.HCl
    • PubChem23304
    • (r)-o-fluorophenylalanine
    • D-2-Fluoro phenylalanine
    • VZ24655
    • AM83328
    • RTR-0
    • 2-Fluoro-D-phenylalanine (ACI)
    • D
    • AC-5822
    • PD196711
    • MFCD00066447
    • CS-W010744
    • (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
    • 122839-51-4
    • (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
    • AS-14324
    • 97731-02-7
    • CHEBI:155832
    • EN300-199908
    • J-004866
    • (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
    • DTXSID90924286
    • AKOS016843018
    • HY-W010028
    • 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
    • SCHEMBL268942
    • MDL: MFCD00066447
    • Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
    • InChI-Schlüssel: NYCRCTMDYITATC-MRVPVSSYSA-N
    • Lächelt: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 219.046
  • Monoisotopenmasse: 219.046
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 187
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 63.3

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver
  • Dichte: 1.293
  • Schmelzpunkt: 242-252°C
  • Siedepunkt: 308.1±32.0 °C at 760 mmHg
  • Flammpunkt: 140.1±25.1 °C
  • PSA: 63.32000
  • LogP: 2.28240
  • Löslichkeit: Nicht bestimmt
  • Spezifische Rotation: 14 º (c=1% in H2O)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Sicherheitsinformationen

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27524-1g
2-Fluoro-D-phenylalanine, 99+%
97731-02-7 99+%
1g
¥3113.00 2023-02-24
Enamine
EN300-199908-0.5g
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid
97731-02-7 95%
0.5g
$54.0 2023-09-16
Enamine
EN300-199908-50.0g
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid
97731-02-7 95%
50g
$1479.0 2023-06-06
Chemenu
CM100670-25g
D-2-Fluorophenylalanine
97731-02-7 98%
25g
$*** 2023-05-29
MedChemExpress
HY-W010028-1g
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
97731-02-7
1g
¥200 2024-04-15
MedChemExpress
HY-W010028-5g
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
97731-02-7 99.19%
5g
¥296 2024-07-20
eNovation Chemicals LLC
D504433-5g
2-Fluoro-D-phenylalanine
97731-02-7 97%
5g
$140 2024-05-24
Apollo Scientific
PC8358-10g
2-Fluoro-D-phenylalanine
97731-02-7 98%
10g
£121.00 2023-09-02
TRC
F401680-50mg
2-Fluoro-D-phenylalanine
97731-02-7
50mg
$ 65.00 2022-06-05
Apollo Scientific
PC8358-1g
2-Fluoro-D-phenylalanine
97731-02-7 98%
1g
£44.00 2023-09-02

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
Referenz
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase
Pirrung, Michael C.; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  8 h, pH 8, 40 °C
Referenz
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Zinc acetate Solvents: Methanol
1.2 Reagents: Hydrochloric acid
Referenz
Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic
Ando, Makoto; et al, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ;  2 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, 25 °C
Referenz
Antibacterials and/or modulators of biofilm formation and methods of using the same
, United States, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referenz
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
Referenz
Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters
Paik, Man-Jeong; et al Paik, Man-Jeong; et al, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Racemase, alanine ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12
Referenz
Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis
Cox, Brad M.; et al, Journal of Organic Chemistry, 2009, 74(18), 6953-6959

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene ,  Water ;  rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
1.1 Reagents: Ammonium hydroxide ,  Ammonia borane Catalysts: Phenylalanine ammonia-lyase ,  L-Amino acid dehydrogenase Solvents: Water ;  7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ;  20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
Referenz
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase
Pirrung, Michael C.; et al Parmeggiani, Fabio; et al Nakano, Shogo ; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
Referenz
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase
Pirrung, Michael C.; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine
Kliukiene, R.; et al Soloshonok, V. A.; et al Belokon, Yu. N.; et al, Chemija, 1996, 19(4), 80-82

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene ,  Water ;  rt → 0 °C; 24 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referenz
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  5 h, reflux; overnight, rt
2.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referenz
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
A845744
Reinheit:99%
Menge:25g
Preis ($):174.0